Chemical and physical properties of Cyclanoline chloride
Chemical and physical properties of Cyclanoline chloride
An In-depth Technical Guide to the Chemical and Physical Properties of Cyclanoline Chloride
Introduction:
Cyclanoline chloride, also known by its synonyms Cissamine chloride and l-alpha-N-Methylscoulerine, is a bioactive quaternary berberine alkaloid.[1] It is of significant interest to researchers in neuropharmacology and natural product chemistry due to its activity as a cholinesterase inhibitor.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclanoline chloride, its mechanism of action, established experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Cyclanoline chloride is a well-defined chemical entity with the CAS Number 17472-50-3.[1][3][4] It is structurally derived from (S)-scoulerine through N-methylation.[5] The compound typically presents as a white to off-white solid or crystalline powder.[3][5]
Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 13a-alpha-Berbinium, 2,9-dihydroxy-3,10-dimethoxy-7-methyl-, chloride | [1] |
| Synonyms | Cissamine chloride, l-alpha-N-Methylscoulerine | [1][3] |
| CAS Number | 17472-50-3 | [1][3][4] |
| Molecular Formula | C₂₀H₂₄ClNO₄ | [3][4][6] |
| Molecular Weight | 377.86 g/mol | [3][4][6] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 100-110 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, and methanol; limited solubility in water. | [1][3] |
| Purity | Commercially available at >95% purity. | [6] |
Structural Information
Cyclanoline is a quaternary ammonium ion and a berberine alkaloid.[5] Its structure is characterized by a tetracyclic isoquinoline core.
-
SMILES Code: COc1ccc(C2)c(C[N@+]3(C)[C@H]2c4cc(O)c(OC)cc4CC3)c1O.[Cl-][1]
-
InChI Key: QWRAOQCEPZKINL-KTWHHOSASA-O[1]
Spectral Data
Detailed spectral analyses are crucial for the unequivocal identification of Cyclanoline chloride. While raw spectral data is not widely published, characterization is typically achieved through a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, as referenced in literature concerning its isolation.[7]
-
Mass Spectrometry (MS): The mass spectrum of Cyclanoline would exhibit a molecular ion peak corresponding to the cationic component (C₂₀H₂₄NO₄⁺) at m/z 342.17.[8]
-
NMR Spectroscopy (¹H and ¹³C): The ¹H and ¹³C NMR spectra are complex due to the molecule's tetracyclic structure and would show characteristic signals for aromatic protons, methoxy groups, and the N-methyl group.[6][9]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for hydroxyl (O-H) groups, aromatic C-H stretching, and C-O stretching of the methoxy groups.[6][9]
Storage and Stability
For optimal preservation of its chemical integrity, Cyclanoline chloride should be stored under specific conditions. It is recommended to store the solid compound at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage (up to 2 years).[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary pharmacological activity of Cyclanoline is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][9] This inhibitory action leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Kinetic studies have demonstrated that Cyclanoline acts as a noncompetitive inhibitor of AChE.[10][11] Molecular docking and dynamics simulations have provided detailed insights into its binding mechanism.[10][12]
Cyclanoline binds within the deep and narrow gorge of the AChE active site, interacting with key residues at multiple locations:[10]
-
Peripheral Anionic Site (PAS): Initial interaction likely occurs at the PAS.
-
Anionic Site: It forms H-π interactions with the tryptophan residue Trp-86.[10]
-
Catalytic Site: It also engages in H-donor interactions with serine (Ser-293) and glutamic acid (Glu-202) residues within the catalytic triad.[10]
The key amino acid residues in AChE that contribute to the binding and inhibitory activity of Cyclanoline are Trp-286, Asp-74, His-447, Trp-86, and Ser-293.[10]
Caption: Binding of Cyclanoline to multiple sites within the AChE gorge.
Experimental Protocols
Extraction and Isolation from Stephania tetrandra
This protocol is adapted from a published method for isolating Cyclanoline from its natural source.[7] The causality behind this multi-step process lies in the differential solubility and chemical properties of alkaloids compared to other plant metabolites. The initial ethanol extraction solubilizes a broad range of compounds. The subsequent acid-base liquid-liquid partitioning is a classic technique to selectively isolate basic alkaloids from neutral and acidic components. Finally, chromatographic steps are necessary to separate the target alkaloid, Cyclanoline, from other structurally similar alkaloids.
Step-by-Step Methodology:
-
Extraction:
-
Grind 610 g of Radix Stephaniae tetrandrae into a powder.
-
Extract the powder three times with 95% ethanol (1000 mL each time) at 80°C for 8 hours per extraction.
-
Combine the ethanol extracts and concentrate to dryness using a rotary evaporator under vacuum at 50°C.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in 200 mL of 3% HCl.
-
Extract this acidic solution with chloroform (3 x 200 mL) to remove non-basic compounds. Discard the chloroform layers.
-
Adjust the pH of the remaining acidic aqueous layer to 9 with 25% NH₄OH.
-
Extract the resulting basic suspension with chloroform to isolate tertiary alkaloids (e.g., tetrandrine).
-
The remaining aqueous layer, now rich in quaternary alkaloids, is then partitioned with n-butanol.
-
-
Chromatographic Purification:
-
Concentrate the n-butanol layer to yield a residue containing crude quaternary alkaloids.
-
Subject this residue to column chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Combine fractions containing Cyclanoline and further purify by column chromatography on silica gel, eluting with a chloroform-methanol (9:1) mixture.
-
Recrystallize the purified fraction from methanol to obtain Cyclanoline as a grayish-white powder.
-
Caption: Workflow for the extraction and isolation of Cyclanoline.
HPLC Analysis
A reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of Cyclanoline and other alkaloids in Radix Stephaniae tetrandrae.[7]
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: Linear gradient elution with a dihydrogenphosphate buffer and HPLC-grade acetonitrile.
-
Detection: UV detection.
-
Separation Time: Complete separation of major alkaloids is achieved within 45 minutes.[7]
-
Detection Limit (LOD): Approximately 0.95 µg/mL for Cyclanoline.[7]
Toxicology and Safety
The available toxicological data for Cyclanoline chloride is limited. As with many bioactive alkaloids, it should be handled with care.
-
General Hazards: It may cause irritation to the skin, eyes, and respiratory system.[5]
-
Quantitative Data: Specific LD50 values for Cyclanoline chloride are not available in the published literature.
-
Handling: It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound to avoid direct contact.[5] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Cyclanoline chloride is a valuable research compound with well-defined chemical properties and a clear mechanism of action as a noncompetitive acetylcholinesterase inhibitor. Its natural origin and biological activity make it a compelling subject for further investigation in drug discovery, particularly in the context of neurodegenerative diseases. The protocols outlined in this guide provide a solid foundation for its extraction, isolation, and analysis. As with any research chemical, adherence to proper safety protocols is essential.
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